N-(3-fluoro-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a thieno[2,3-d]pyrimidin-4-one derivative featuring a sulfanyl acetamide side chain linked to a 3-fluoro-4-methylphenyl group. The thienopyrimidinone core provides a rigid scaffold, while the substituents modulate electronic, steric, and solubility characteristics critical for biological interactions .
Properties
Molecular Formula |
C18H18FN3O2S2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18FN3O2S2/c1-9-5-6-12(7-13(9)19)20-14(23)8-25-18-21-16-15(17(24)22(18)4)10(2)11(3)26-16/h5-7H,8H2,1-4H3,(H,20,23) |
InChI Key |
BTOSHWQXLYWJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could make it useful in the development of new therapeutic agents.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules reported in the literature, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues with Thieno[2,3-d]pyrimidinone Cores
Compound 4j: 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide () .
- Key Differences: Substituents: The target compound has a 3-fluoro-4-methylphenyl group, whereas 4j features a 3-chloro-4-fluorophenyl moiety. Chlorine increases electronegativity and lipophilicity compared to fluorine.
- Physicochemical Properties: Melting Point: 4j (214–215°C) vs. NMR Data: The acetamide NH proton in 4j resonates at δ 10.10 ppm (s), similar to the target compound’s expected NH signal (~δ 10–12 ppm).
- Biological Activity : 4j demonstrated broad-spectrum antimicrobial activity against S. aureus, E. coli, and C. albicans (inhibition zones: 18–22 mm) .
Compound 5: 6-(1H-benzimidazol-2-yl)-2-(benzylsulfanyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one () .
- Key Differences :
- Side Chain : Benzylsulfanyl group instead of sulfanyl acetamide.
- Bioactivity : Reduced antimicrobial efficacy compared to 4j, highlighting the importance of the acetamide pharmacophore.
Pyrimidinone-Based Analogues
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () .
- Core Structure: Pyrimidinone (non-fused) vs. thienopyrimidinone (fused thiophene ring).
- Substituents : 2,3-Dichlorophenyl group introduces stronger electron-withdrawing effects than the target’s 3-fluoro-4-methylphenyl.
- Physicochemical Properties: Melting Point: 230°C (higher than 4j, likely due to increased planarity from the non-fused core). NMR: Acetamide NH at δ 10.10 ppm, aligning with thienopyrimidinone analogues.
Chromenone-Pyrimidine Hybrids
Example 83 (): 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one .
- Structural Contrast: Chromenone-pyrimidine hybrid vs. thienopyrimidinone.
- Functional Groups : Multiple fluorine atoms and isopropoxy groups enhance metabolic stability and membrane penetration.
- Bioactivity: Not explicitly reported, but fluorinated aromatic systems are associated with kinase inhibition.
Table 1: Comparative Analysis of Key Compounds
N/R: Not reported in provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
